Fmoc-N-Me-Orn(Boc)-OH
Overview
Description
Fmoc-N-Me-Orn(Boc)-OH: is a complex organic compound with a unique structure that includes fluorenyl, methoxycarbonyl, and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Orn(Boc)-OH typically involves multiple steps. The process begins with the protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like HATU or EDCI in the presence of a base like DIPEA. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioesters.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to protect amino groups during peptide bond formation.
Biology: In biological research, it is used as a building block for the synthesis of bioactive peptides that can be used in drug discovery and development.
Industry: In the industrial sector, it is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Orn(Boc)-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group provides additional protection and stability. The deprotection steps are crucial for the final assembly of the peptide chain.
Comparison with Similar Compounds
4-Iodobenzoic acid: Used in organic synthesis and as a precursor for various chemical reactions.
4,4’-Dichlorobenzophenone: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Fmoc-N-Me-Orn(Boc)-OH is unique due to its dual protecting groups (Fmoc and Boc), which provide enhanced stability and selectivity in peptide synthesis compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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